molecular formula C13H14N2O2S B2412017 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1208933-41-8

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2412017
CAS No.: 1208933-41-8
M. Wt: 262.33
InChI Key: RDJMLXKXEGFCBK-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound that features a unique combination of a thiophene ring, an isoxazole ring, and a cyclobutanecarboxamide group

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form amines or hydroxylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene or isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the isoxazole ring can yield amines or hydroxylamines .

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with enzymes or receptors, modulating their activity. The cyclobutanecarboxamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and thiophene-containing molecules. Examples include:

Uniqueness

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to the combination of the thiophene, isoxazole, and cyclobutanecarboxamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13(9-3-1-4-9)14-8-10-7-11(17-15-10)12-5-2-6-18-12/h2,5-7,9H,1,3-4,8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJMLXKXEGFCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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